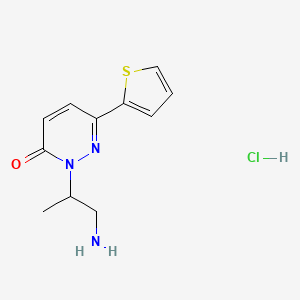

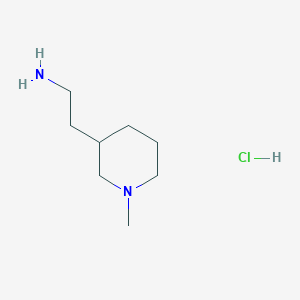

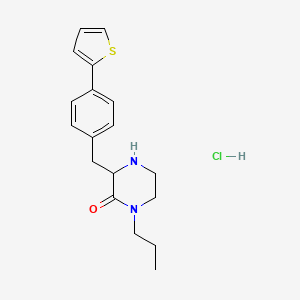

![molecular formula C8H15ClN4 B1402637 2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride CAS No. 1361118-67-3](/img/structure/B1402637.png)

2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride” is a derivative of 1,2,4-triazole . The 1,2,4-triazole ring is a popular scaffold in drug design due to its ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “this compound”, is characterized by the presence of a triazole ring. This ring tends to exhibit prototropic tautomerism, which is important for studying the chemical reactivity and interaction of drugs based on triazole with biomolecules in the human body .Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis and structural characterization of biologically active derivatives of 1,2,4 triazoles, including compounds structurally similar to the target chemical, have been conducted. These studies involve analyzing intermolecular interactions in the crystalline solid state and evaluating these interactions through computational methods (Shukla, Mohan, Vishalakshi, & Chopra, 2017).

Antimicrobial Activities

- Some novel derivatives of 1,2,4-triazole have demonstrated antimicrobial activities. These compounds have been synthesized and tested for their effectiveness against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

- Synthesis of triazole-thiazolidine clubbed heterocyclic compounds has been carried out, and these compounds have been screened for their antimicrobial behavior (Rameshbabu, Gulati, & Patel, 2019).

Pharmacological Properties

- The pharmacological properties of 1,2,4-triazole derivatives, including their potential as antimicrobial, antifungal, anti-inflammatory, and central nervous system stimulants, have been investigated (Hlazunova, 2020).

- The use of related compounds for hepatoprotective remedies in animals, as well as their antioxidant and immunostimulating agents, has been studied (Parchenko, Parhomenko, & Izdepsky, 2013).

Enzyme Inhibition

- Azinane triazole-based derivatives have been synthesized and evaluated as effective inhibitors of enzymes like acetylcholinesterase, α-glucosidase, urease, lipoxygenase, and butyrylcholinesterase, indicating their potential in treating conditions like Alzheimer’s disease and diabetes mellitus (Asif, Kamal, Rehman, Rasool, & Akash, 2022).

Molecular Docking and Anticancer Properties

- Studies involving molecular docking and analysis of anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole have been conducted, indicating potential in cancer treatment (Karayel, 2021).

Mechanism of Action

Target of Action

Triazole derivatives are known to interact with various enzymes and proteins, playing a crucial role in numerous biological processes .

Mode of Action

Triazole compounds are known for their ability to form hydrogen bonds with their target enzymes or proteins, leading to changes in their function .

Biochemical Pathways

It’s worth noting that triazole compounds are known to interfere with the synthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal properties .

Result of Action

Triazole compounds are known for their antimicrobial activities, and some have shown promising cytotoxic activities against tumor cell lines .

Biochemical Analysis

Biochemical Properties

2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in the shikimate pathway, such as dehydroquinase and shikimate kinase . These interactions are crucial as they can inhibit the growth of certain microorganisms by disrupting essential metabolic pathways. Additionally, the triazole ring in this compound can form hydrogen bonds and π-π interactions with proteins, enhancing its binding affinity and specificity .

Cellular Effects

This compound has been observed to affect various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of certain kinases and transcription factors, leading to altered gene expression profiles . Additionally, it can impact cellular metabolism by inhibiting enzymes involved in key metabolic pathways, thereby affecting the overall metabolic flux . These effects highlight the potential of this compound as a tool for studying cellular processes and developing therapeutic agents.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can activate certain enzymes by stabilizing their active conformations. The triazole ring in this compound is particularly important for these interactions, as it can form hydrogen bonds and π-π interactions with amino acid residues in the enzyme active sites . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . The degradation products may have different biological activities, which can complicate the interpretation of experimental results. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids . By inhibiting key enzymes in this pathway, this compound can disrupt the production of these amino acids, leading to growth inhibition in microorganisms. Additionally, it can affect other metabolic pathways by modulating the activity of enzymes involved in carbohydrate and lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported into cells via specific transporters, where it can accumulate in certain cellular compartments. The distribution of this compound within tissues can be influenced by its binding affinity to plasma proteins and other biomolecules . These factors determine the bioavailability and efficacy of this compound in different biological contexts.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals and post-translational modifications . The localization of this compound within cells can influence its ability to modulate enzyme activity, gene expression, and other cellular processes . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride involves the reaction of 4-methyl-4H-[1,2,4]triazole-3-carboxylic acid with piperidine in the presence of a coupling agent, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-methyl-4H-[1,2,4]triazole-3-carboxylic acid", "Piperidine", "Coupling agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 4-methyl-4H-[1,2,4]triazole-3-carboxylic acid and piperidine in a suitable solvent.", "Step 2: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add hydrochloric acid to the reaction mixture to form the dihydrochloride salt of the product.", "Step 4: Isolate the product by filtration or precipitation and purify by recrystallization or chromatography." ] } | |

| 1361118-67-3 | |

Molecular Formula |

C8H15ClN4 |

Molecular Weight |

202.68 g/mol |

IUPAC Name |

2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride |

InChI |

InChI=1S/C8H14N4.ClH/c1-12-6-10-11-8(12)7-4-2-3-5-9-7;/h6-7,9H,2-5H2,1H3;1H |

InChI Key |

OZDCFYDHEGRWDT-UHFFFAOYSA-N |

SMILES |

CN1C=NN=C1C2CCCCN2.Cl.Cl |

Canonical SMILES |

CN1C=NN=C1C2CCCCN2.Cl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

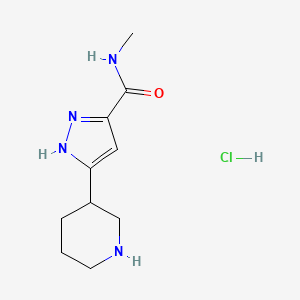

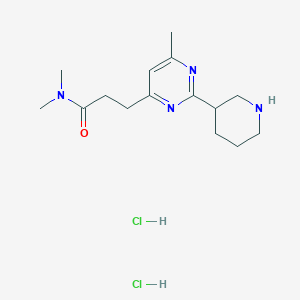

![N-{4-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-6-methylamino-pyrimidin-2-ylmethyl}-2-methoxy-N-methyl-acetamide hydrobromide](/img/structure/B1402558.png)

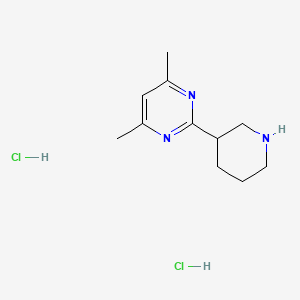

![[5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402560.png)

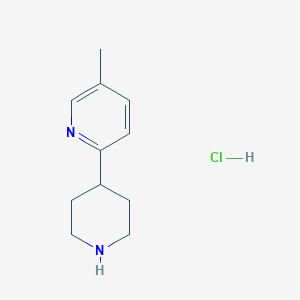

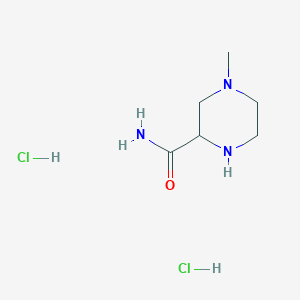

![N-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-ylmethyl)-acetamide dihydrochloride](/img/structure/B1402564.png)

![N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide](/img/structure/B1402570.png)

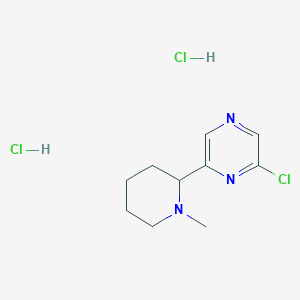

![3-[2-(1-Isopropyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid dihydrochloride](/img/structure/B1402575.png)